Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

Catalog No.
S15870569
CAS No.
M.F
C16H12N2O4
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoat...

Product Name

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

IUPAC Name

methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C16H12N2O4/c1-22-16(19)13-7-4-11(5-8-13)2-3-12-6-9-14(17)15(10-12)18(20)21/h4-10H,17H2,1H3

InChI Key

OZDVIEHNZSPQSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-]

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate is an organic compound characterized by its distinctive structure, which includes a methyl ester group attached to a benzoate moiety, along with an ethynyl group linked to a nitrophenyl derivative. This compound belongs to a class of substituted benzoates that exhibit various chemical and biological properties. Its molecular formula is C15H14N2O4C_{15}H_{14}N_{2}O_{4}, and it has garnered interest in medicinal chemistry due to its potential applications in drug development and biological studies.

The chemical reactivity of methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate can be explored through several reaction pathways:

  • Esterification: The compound can undergo hydrolysis in the presence of water and acids, reverting to the corresponding benzoic acid and alcohol.
  • Nucleophilic Substitution: The nitro group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
  • Reduction: The nitro group can be reduced to an amino group, yielding methyl 4-[2-(4-amino-3-aminophenyl)ethynyl]benzoate.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate exhibits significant biological activity, particularly in the context of cancer research. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in tumor growth and proliferation. For instance, derivatives of this compound may act as inhibitors of certain kinases or other targets relevant to cancer therapy. Additionally, the presence of the nitro group can influence the compound's pharmacological properties, enhancing its potential as a therapeutic agent.

The synthesis of methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate typically involves multiple steps:

  • Preparation of Ethynyl Substituent: The ethynyl group can be introduced through Sonogashira coupling reactions involving appropriate aryl halides and terminal alkynes.
  • Esterification: The final product is obtained by esterifying 4-(amino-3-nitrophenyl)ethynol with methyl benzoate under acidic conditions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the incorporation of various functional groups, leading to a diverse range of derivatives.

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate has several potential applications:

  • Pharmaceutical Development: It serves as a lead compound for designing new anticancer agents.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies.
  • Material Science: The compound may also find applications in developing materials with specific optical or electronic properties due to its conjugated system.

Interaction studies involving methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to evaluate these interactions. Understanding how this compound interacts with proteins or nucleic acids can provide insights into its mechanism of action and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
Methyl 4-amino-3-nitrobenzoateContains an amino and nitro group on the benzoic ringKnown for its anti-inflammatory properties
Methyl 4-(phenylethynyl)benzoateFeatures a phenylethynyl substituentExhibits strong fluorescence properties
Methyl 4-(trifluoromethyl)benzoateContains a trifluoromethyl groupEnhanced lipophilicity and metabolic stability
Methyl 4-(hydroxymethyl)benzoateHydroxymethyl substitution on the benzoic ringPotential for increased solubility

The uniqueness of methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate lies in its combination of an ethynyl linkage with a nitrophenyl group, which may enhance its biological activity compared to simpler analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

296.07970687 g/mol

Monoisotopic Mass

296.07970687 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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